Cas no 1564056-76-3 (tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate)
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate
- EN300-1456007
- 1564056-76-3
-
- Inchi: 1S/C11H15NO2S/c1-8-12-9(7-15-8)5-6-10(13)14-11(2,3)4/h5-7H,1-4H3/b6-5+
- InChI Key: KKBUDJUYRJXHHY-AATRIKPKSA-N
- SMILES: S1C=C(/C=C/C(=O)OC(C)(C)C)N=C1C
Computed Properties
- Exact Mass: 225.08234989g/mol
- Monoisotopic Mass: 225.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 67.4Ų
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1456007-1.0g |
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
1564056-76-3 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1456007-50mg |
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
1564056-76-3 | 50mg |
$683.0 | 2023-09-29 | ||
| Enamine | EN300-1456007-100mg |
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
1564056-76-3 | 100mg |
$715.0 | 2023-09-29 | ||
| Enamine | EN300-1456007-250mg |
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
1564056-76-3 | 250mg |
$748.0 | 2023-09-29 | ||
| Enamine | EN300-1456007-500mg |
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
1564056-76-3 | 500mg |
$781.0 | 2023-09-29 | ||
| Enamine | EN300-1456007-1000mg |
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
1564056-76-3 | 1000mg |
$813.0 | 2023-09-29 | ||
| Enamine | EN300-1456007-2500mg |
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
1564056-76-3 | 2500mg |
$1594.0 | 2023-09-29 | ||
| Enamine | EN300-1456007-5000mg |
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
1564056-76-3 | 5000mg |
$2360.0 | 2023-09-29 | ||
| Enamine | EN300-1456007-10000mg |
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate |
1564056-76-3 | 10000mg |
$3500.0 | 2023-09-29 |
tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate
Introduction to Tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate (CAS No. 1564056-76-3)
Tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate, identified by the chemical identifier CAS No. 1564056-76-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a tert-butyl ester group and an (E)-alkene moiety conjugated with a thiazole ring, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple heterocyclic and functional groups makes it a versatile scaffold for drug discovery and molecular design.
The thiazole core is a well-known pharmacophore in medicinal chemistry, widely recognized for its role in various bioactive compounds. In particular, derivatives of thiazole have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate, where the thiazole ring is linked to a propenoate ester via an (E)-alkene, introduces additional conformational flexibility and reactivity. This structural feature may contribute to its interaction with biological targets, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The tert-butyl group, being lipophilic and bulky, may serve as a steric anchor, influencing the compound's solubility and membrane permeability. Meanwhile, the (E)-alkene double bond can participate in π-stacking interactions or engage in hydrogen bonding, depending on the local environment. These interactions are critical for determining the compound's efficacy and selectivity in biological assays.
In the context of drug development, the synthesis of tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate has been optimized using modern synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, have been employed to construct the carbon-carbon bonds efficiently. Additionally, organometallic reagents like Grignard or organolithium compounds have been utilized to introduce the desired functional groups. These synthetic strategies highlight the compound's adaptability to diverse chemical transformations.
The biological activity of tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate has been explored in several preclinical studies. Initial screening assays have revealed potential inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. For instance, the compound has shown promise in modulating pathways involving kinases and transcription factors. Further mechanistic studies are underway to elucidate its exact mode of action and identify any off-target effects.
The structural motif of this compound also aligns with emerging trends in medicinal chemistry, where hybrid molecules combining multiple pharmacophoric regions are designed to enhance potency and reduce toxicity. The integration of a thiazole ring with an alkene ester system creates a unique chemical entity that may exhibit synergistic effects when tested in vivo. Such hybrid structures are often more resilient to metabolic degradation, offering improved bioavailability.
From a regulatory perspective, tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate must undergo rigorous safety evaluations before consideration for clinical use. Toxicological studies will assess its acute and chronic toxicity profiles, while pharmacokinetic analyses will determine its absorption, distribution, metabolism, and excretion (ADME) properties. These assessments are essential for ensuring that the compound is both safe and effective for therapeutic applications.
The role of high-throughput screening (HTS) has been instrumental in identifying promising candidates like tert-butyl (2E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoate from large compound libraries. HTS enables rapid evaluation of thousands of molecules for their biological activity against disease-relevant targets. Once identified as a lead compound, further optimization through structure-based drug design can refine its pharmacological profile.
The future directions for research on this compound include exploring its potential as an intermediate in synthesizing more complex derivatives with enhanced biological activity. Additionally, investigating its interactions with protein targets using techniques like X-ray crystallography or NMR spectroscopy will provide valuable insights into its mechanism of action. Such structural insights can guide the development of next-generation analogs tailored for specific therapeutic indications.
In conclusion,tert-butyl (2E)-3-(2-methyl-l,l-thiazol-l 4-yI)prop-l-enoate (CAS No 15640567693 is a structurally intriguing molecule with significant pharmaceutical potential Its combination of functional groups including the lertbutyI ester group an l(E]-alkene moiety conjugated with a thia zoIe ring makes it an attractive scaffold for drug discovery Current research efforts are focused on elucidating its biological activity optimizing its synthesis and evaluating its safety profile These studies hold promise for advancing our understanding of this compound's therapeutic possibilities
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